
2-(Adamantan-1-yl)-2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Adamantan-1-yl)-2-methyloxirane is a compound that features an adamantane moiety attached to an oxirane ring. Adamantane is a highly symmetrical, polycyclic hydrocarbon known for its stability and rigidity, while oxirane (also known as an epoxide) is a three-membered cyclic ether. The combination of these two structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mécanisme D'action
Target of Action
It is known that adamantane derivatives have been used in the synthesis of various biologically active compounds .
Mode of Action
It is known that functionally substituted oxiranes, including epihalohydrin analogs, containing a bulky adamantane moiety, can readily undergo three-membered ring opening with high stereo- and regioselectivity by the action of a number of nucleophiles to produce vicinal di- or trifunctional derivatives .
Pharmacokinetics
It is known that functionally substituted oxiranes were synthesized by epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid .
Analyse Biochimique
Biochemical Properties
It is known that adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Cellular Effects
Some adamantyl derivatives have shown inhibitory activity against H1N1 influenza A viruses .
Molecular Mechanism
It is known that adamantane derivatives can undergo various chemical transformations, including oxidation, hydrolysis, and glucuronidation .
Metabolic Pathways
It is known that adamantane derivatives can be metabolized by cytochrome P450 enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Adamantan-1-yl)-2-methyloxirane typically involves the epoxidation of unsaturated adamantane derivatives. One common method is the reaction of adamantyl-substituted alkenes with peracids such as m-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds under mild conditions and yields the desired oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using robust and scalable processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Adamantan-1-yl)-2-methyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of vicinal di- or trifunctional derivatives.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, ammonia, and thiols are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents such as nitric acid or peracids are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Products include amino alcohols, thioethers, and other substituted derivatives.
Oxidation: Major products are diols and other oxidized derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Applications De Recherche Scientifique
2-(Adamantan-1-yl)-2-methyloxirane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Derivatives of the compound have shown potential as antiviral, antibacterial, and anticancer agents.
Comparaison Avec Des Composés Similaires
2-(Adamantan-1-yl)oxirane: Lacks the methyl group, resulting in different reactivity and properties.
2-(Adamantan-1-yl)-2-bromooxirane: Contains a bromine atom instead of a methyl group, leading to distinct chemical behavior.
2-(Adamantan-1-yl)-2-hydroxyoxirane:
Uniqueness: 2-(Adamantan-1-yl)-2-methyloxirane is unique due to the presence of both the adamantane moiety and the oxirane ring, which confer high stability and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(1-adamantyl)-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(8-14-12)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBCWTRCHMASHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)
![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)
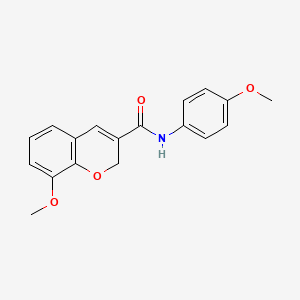
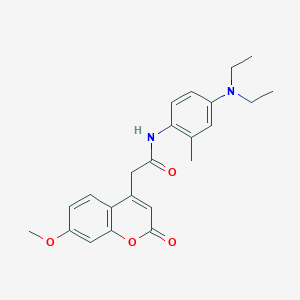


![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2752179.png)
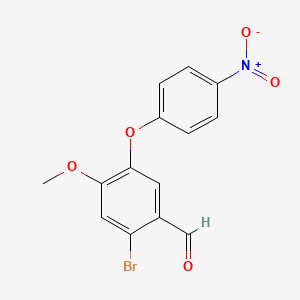
![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
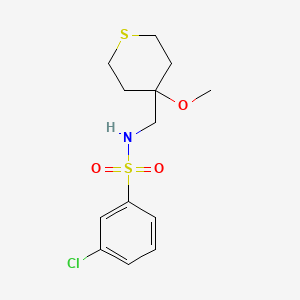
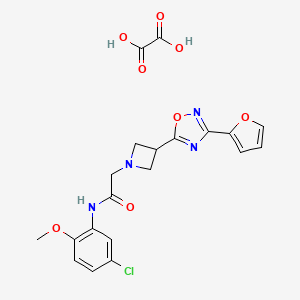
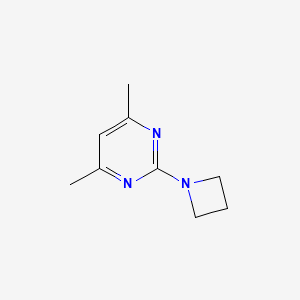
![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
